Aluminum nitrate nonahydrate

Übersicht

Beschreibung

Aluminum nitrate nonahydrate is a chemical compound that can be synthesized using aluminum trihydrate (Al(OH)3) as a precursor. The process involves the reaction of aluminum trihydrate with nitric acid, which is influenced by various factors such as water of crystallization, concentration of nitric acid, pressure, reaction time, surface area, and aging .

Synthesis Analysis

The synthesis of aluminum nitrate nonahydrate is highly dependent on the ignition of aluminum trihydrate, which undergoes a transformation from gibbsite to amorphous alumina via boehmite. This transformation significantly reduces the reactivity of the material. The concentration of nitric acid is also critical, as it can decompose into nitrite ions or, in excess, can pacify the reaction. Aging of the precursor in nitric acid and the surface area exposed to the reaction are crucial factors that affect the reaction time and the yield of aluminum nitrate nonahydrate .

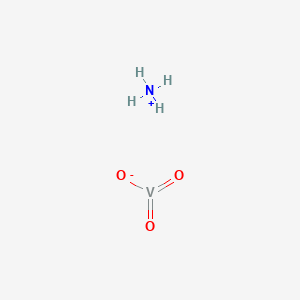

Molecular Structure Analysis

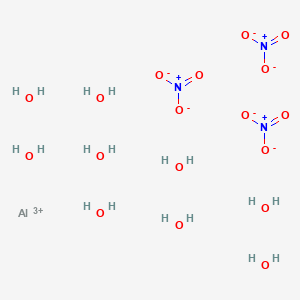

The molecular structure of aluminum nitrate nonahydrate can be complex, as demonstrated by the synthesis of the tridecameric Al13 nanocluster. This cluster, Al13(μ3-OH)6(μ2-OH)18(H2O)24(NO3)15, is formed when aluminum nitrate reacts with an organic nitroso-containing compound. The synthesis procedures can yield different single-crystal forms of the Al13 cation with varying counterion compositions .

Chemical Reactions Analysis

Aluminum nitrate nonahydrate reacts with tetraethoxysilane in ethanol, as observed by NMR of the 29Si nucleus. This reaction involves initial hydrolysis and condensation, which occur rapidly, leading to the formation of silica gels with colloidally dispersed aluminum nitrate. The hydrated aluminum salt acts as a strong acid in ethanol, catalyzing the reaction without added acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of aluminum nitrate nonahydrate are influenced by its interaction with other compounds. For instance, when used as a precursor for aluminum (hydr)oxide material, it can be synthesized at room temperature within the pores of strong-base ion-exchange resin. This novel hybrid media is capable of simultaneously removing nitrate and fluoride from groundwater, showcasing the compound's potential in water treatment applications .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Disperse Alumina

- Field : Nanotechnology

- Application : Aluminum nitrate nonahydrate is used to synthesize disperse alumina .

- Method : The transformation of Aluminum nitrate nonahydrate into blends of amorphous and crystalline boehmite, amorphous alumina and crystalline γ-Al2O3, and crystalline α-Al2O3 was analyzed using X-ray diffraction (XRD), high-resolution transmission electron microscope (HRTEM), infrared (IR) spectroscopy, thermogravimetry, and low-temperature nitrogen adsorption .

- Results : The process resulted in boehmite consisting of nanoparticles of 6–10 nm in diameter, and part of them has a crystalline structure observed in HRTEM images .

-

Preparation of AlF3-coated LiCoO2

- Field : Battery Technology

- Application : Aluminum nitrate nonahydrate is used as a precursor to synthesize AlF3-coated LiCoO2, which is used to prepare a blend composite cathode with Li [Ni 1/3 Co 1/3 Mn 1/3] O2 for Li-ion batteries .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome of this application is the preparation of a blend composite cathode for Li-ion batteries .

-

Synthesis of Alumina Gel

-

Preparation of Insulating Papers

- Field : Material Science

- Application : Aluminum nitrate nonahydrate is used to produce alumina for the preparation of insulating papers .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome of this application is the preparation of insulating papers .

-

Extraction of Actinide Elements

- Field : Nuclear Chemistry

- Application : Aluminum nitrate nonahydrate is used for the extraction of actinide elements .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome of this application is the extraction of actinide elements .

-

Antiperspirant

-

Nitrating Agent

-

Doping Agent

- Field : Material Science

- Application : Aluminum nitrate nonahydrate is an effective dopant for producing highly conductive thin film by utilizing the sol-gel method .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome of this application is the production of highly conductive thin films .

-

Preparation of Cathode Ray Tube Heating Elements

- Field : Electronics

- Application : Aluminum nitrate nonahydrate is used to produce alumina for the preparation of cathode ray tube heating elements .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome of this application is the preparation of cathode ray tube heating elements .

Safety And Hazards

Aluminum Nitrate Nonahydrate is a strong oxidizer and may intensify fire . Ingestion of large doses causes gastric irritation, nausea, vomiting, and purging . Contact with dust irritates eyes and skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

aluminum;trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCIQHXIXUMHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13473-90-0 (Parent) | |

| Record name | Aluminum nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401015755 | |

| Record name | Aluminum nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum nitrate nonahydrate | |

CAS RN |

7784-27-2 | |

| Record name | Aluminum nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, aluminum salt, nonahydrate (3:1:9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MC6621V1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)